2,6-Dichlorobenzamide
Overview
Description
2,6-Dichlorobenzamide (DCB) is a compound that has been identified as a degradation by-product of certain fungicides such as fluopicolide and fluopyram. It is a substance of interest due to its presence as a common groundwater pollutant and its potential impact on environmental and human health .
Synthesis Analysis
The synthesis of DCB is not directly discussed in the provided papers. However, its presence as a degradation by-product suggests that it is formed through the breakdown of more complex molecules, such as the aforementioned fungicides, in environmental conditions or through metabolic processes in organisms .
Molecular Structure Analysis
A computational study has been conducted to understand the conformational stability, vibrational spectra, and thermochemical properties of DCB. Using density functional theory and high-level model chemistries, the standard enthalpies of formation for DCB and related compounds were derived, providing insights into the molecular stability and reactivity of DCB .
Chemical Reactions Analysis
DCB undergoes metabolic reactions in rats and mice, leading to the excretion of the parent compound as well as various metabolites. These metabolites include monohydroxy-DCBs and compounds with sulfur-containing groups, which are formed through processes such as biliary excretion, enterohepatic circulation, and intestinal micro-floral metabolism. The mercapturic acid derivative of DCB is also identified as a precursor in its metabolic pathway .
Physical and Chemical Properties Analysis
The intrinsic capacity to mineralize DCB and its metabolite 2,6-dichlorobenzoic acid (2,6-DCBA) was evaluated in sand filters of drinking water treatment plants. The study found that while BAM mineralization was rare, 2,6-DCBA mineralization was common and correlated with high organic carbon content. This indicates that the physical and chemical properties of DCB allow it to be degraded and mineralized under certain environmental conditions, particularly by microbial communities in soil and sand filters .
Scientific Research Applications
Environmental Impact and Distribution
2,6-Dichlorobenzamide (BAM) is a significant environmental concern due to its persistence and mobility, leading to widespread groundwater contamination. It is primarily known as the degradation product of the herbicide dichlobenil, used for weed control in non-agricultural areas and for controlling floating aquatic weeds. BAM's water solubility contributes to its downward transport in aquifers, frequently resulting in concentrations exceeding the European Commission's maximum allowed pesticide concentration in groundwater. This has sparked intensive research and monitoring efforts focusing on its environmental presence and distribution (Björklund et al., 2011).
Molecular and Spectroscopic Analysis
Research has delved into BAM's molecular structure, spectroscopy, and thermodynamic properties. Studies have utilized FT-IR and FT-Raman spectroscopy to analyze BAM's molecular characteristics, providing insights into its stability and interaction with the environment. These studies are critical for understanding the chemical behavior of BAM in various environmental contexts (Tao et al., 2016).
Detection and Measurement Techniques
Developing sensitive and specific methods for detecting BAM in environmental samples is crucial. For instance, a quantitative enzyme-linked immunosorbent assay (ELISA) has been established for BAM detection in water, contributing significantly to environmental monitoring efforts (Bruun et al., 2000).
Biodegradation and Environmental Assessments
Understanding BAM's biodegradation pathways is essential for environmental assessments and remediation strategies. Studies have explored isotope fractionation during BAM biodegradation, offering potential methods for assessing its environmental fate. Identifying bacterial strains capable of mineralizing BAM provides valuable information for developing bioremediation strategies (Reinnicke et al., 2012).
Groundwater Remediation
Research has identified specific bacterial strains, such as Aminobacter sp. MSH1, that can use BAM as a sole carbon, nitrogen, and energy source. This discovery is pivotal for groundwater remediation, especially for drinking water treatment plants relying on groundwater intake. Understanding the genetic and enzymatic mechanisms behind BAM biodegradation by these bacteria can inform strategies to mitigate BAM contamination in groundwater sources (Raes et al., 2019).
Future Directions
properties
IUPAC Name |
2,6-dichlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSPCUHPSIUQRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022170 | |
Record name | 2,6-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [MSDSonline] | |
Record name | 2,6-Dichlorobenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 2.73X10+3 mg/L at 23 °C | |
Record name | 2,6-Dichlorobenzamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000326 [mmHg] | |
Record name | 2,6-Dichlorobenzamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3040 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,6-Dichlorobenzamide | |
Color/Form |
Crystals | |
CAS RN |
2008-58-4 | |
Record name | 2,6-Dichlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2008-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002008584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DICHLOROBENZAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JWF529EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,6-Dichlorobenzamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198 °C | |
Record name | 2,6-Dichlorobenzamide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2728 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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